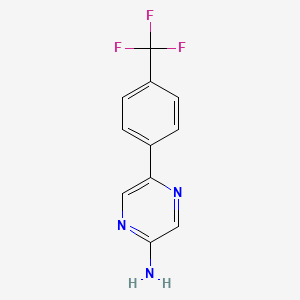









|
REACTION_CXSMILES
|
[NH2:1][C:2]1N=[CH:6][C:5](I)=[CH:4][N:3]=1.[F:9][C:10]([F:21])([F:20])[C:11]1[CH:16]=[CH:15]C(B(O)O)=[CH:13][CH:12]=1.[C:22](=O)([O-])[O-].[Na+].[Na+].[Cl-].[NH4+:29]>CC#N>[F:9][C:10]([F:21])([F:20])[C:11]1[CH:16]=[CH:15][C:6]([C:5]2[N:29]=[CH:22][C:2]([NH2:1])=[N:3][CH:4]=2)=[CH:13][CH:12]=1 |f:2.3.4,5.6|
|


|
Name
|
|
|
Quantity
|
3.66 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC=C(C=N1)I
|
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=CC=C(C=C1)B(O)O)(F)F
|
|
Name
|
|
|
Quantity
|
84 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC#N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
Stirred 15 minutes at room temperature until a nice clear solution
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
is obtained
|
|
Type
|
ADDITION
|
|
Details
|
The resulting solution is then treated with 1,1′-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex (508 mg, 695 μmol)
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
CUSTOM
|
|
Details
|
Reaction
|
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
Reaction
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled down to room temperature
|
|
Type
|
EXTRACTION
|
|
Details
|
Aqueous layer extracted with ethyl acetate (3×)
|
|
Type
|
WASH
|
|
Details
|
Combined organic layers washed with brine (1×)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to give the crude material
|
|
Type
|
CUSTOM
|
|
Details
|
Purification by silica gel flash chromatography (Ethyl Acetate/DCM)
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C1=CC=C(C=C1)C=1N=CC(=NC1)N)(F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.4 g | |
| YIELD: PERCENTYIELD | 87% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |